molecular formula C12H14Cl2N2 B586908 Paraquat-d8 Dichloride CAS No. 347841-45-6

Paraquat-d8 Dichloride

Cat. No.: B586908
CAS No.: 347841-45-6
M. Wt: 265.207
InChI Key: FIKAKWIAUPDISJ-FUIWBTGGSA-L
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Description

Paraquat-d8 Dichloride, also known as 1,1′-Dimethyl-4,4′-bipyridinium-2,2′,3,3′,5,5′,6,6′-d8 dichloride, is a deuterated form of paraquat dichloride. This compound is primarily used as an analytical standard in various scientific studies due to its stable isotopic labeling. Paraquat itself is a well-known herbicide used to control weeds and unwanted vegetation in agricultural settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Paraquat-d8 Dichloride involves the deuteration of paraquat dichloride. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the bipyridinium structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Paraquat-d8 Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Paraquat-d8 Dichloride exerts its effects primarily through the generation of reactive oxygen species (ROS). The compound targets the chloroplasts in plant cells, diverting the flow of electrons from Photosystem I. This diversion leads to the production of toxic superoxide radicals, which rapidly disintegrate cell membranes and tissues, causing dehydration and death of the plant . In biological systems, the generation of ROS can lead to oxidative stress, cellular damage, and apoptosis .

Comparison with Similar Compounds

Paraquat-d8 Dichloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

These compounds share similar herbicidal properties but differ in their chemical structures and specific applications .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-1-methyl-4-(2,3,5,6-tetradeuterio-1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i3D,4D,5D,6D,7D,8D,9D,10D;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKAKWIAUPDISJ-FUIWBTGGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C)[2H])[2H])[2H])[2H])C)[2H].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858282
Record name 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-45-6
Record name 1,1'-Dimethyl(~2~H_8_)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347841-45-6
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